1,2,3,4,5,6,7,8-Octahydronaphthalene
Description
Historical Perspectives on Octahydronaphthalene Stereoisomerism and Conformational Theory
The understanding of the three-dimensional structure of 1,2,3,4,5,6,7,8-octahydronaphthalene is deeply rooted in the historical development of stereochemistry and conformational analysis. The foundational concepts that allow for the comprehension of its structure were established long before the molecule itself was a specific focus of intense study.
The story begins in the late 19th century with the work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel, who independently proposed the concept of the tetrahedral carbon atom in 1874. libretexts.org This revolutionary idea provided the first rational explanation for optical isomerism and laid the groundwork for understanding the spatial arrangement of atoms in all organic molecules. However, early theories, such as Baeyer's strain theory, incorrectly assumed that cyclic molecules were planar. libretexts.org
A significant leap forward came in 1890 when Hermann Sachse proposed that the cyclohexane (B81311) ring is not flat but can exist in non-planar, strain-free "chair" and "boat" conformations. ic.ac.ukic.ac.uk He also recognized the existence of two distinct types of substituent positions, which are now known as axial and equatorial. ic.ac.ukic.ac.uk Unfortunately, Sachse's ideas were largely ignored at the time, and he died in obscurity. ic.ac.uk His theories were later validated in 1918 by Ernst Mohr, who correctly deduced that the chair conformation of cyclohexane was the structural basis of the diamond lattice. ic.ac.uk
The full significance of these conformational concepts was not truly appreciated until the mid-20th century. The critical breakthrough came from the work of Sir Derek H. R. Barton, who, in a seminal 1950 paper, applied the principles of conformational analysis to the steroid nucleus. britannica.commsu.edu Barton, building on the earlier work of Odd Hassel on cyclohexane and the related fused-ring system decalin, demonstrated that the chemical reactivity of a substituent is profoundly dependent on its conformational orientation (axial vs. equatorial). msu.eduwikipedia.orgroyalsocietypublishing.org This work, which earned Barton and Hassel the Nobel Prize in Chemistry in 1969, transformed organic chemistry by adding a crucial third dimension to the analysis of molecular structure and reactivity. britannica.comwikipedia.orgroyalsocietypublishing.org
The stereoisomerism and conformational analysis of the fully saturated analogue, decahydronaphthalene (B1670005) (decalin), provided a direct model for understanding octahydronaphthalene. libretexts.orgchemistnotes.com Decalin can exist as two distinct stereoisomers: cis-decalin and trans-decalin, depending on the relative orientation of the hydrogen atoms at the ring junction. libretexts.orgmasterorganicchemistry.com In trans-decalin, the two rings are fused via two equatorial bonds, resulting in a relatively rigid, flat structure. masterorganicchemistry.comwikipedia.org In contrast, cis-decalin is formed from an axial-equatorial fusion, leading to a bent shape that is conformationally flexible and can undergo ring-flipping. libretexts.orgmasterorganicchemistry.comwikipedia.org The trans isomer is energetically more stable than the cis isomer. libretexts.org
These principles are directly applicable to this compound. The saturated cyclohexane ring adopts a chair conformation, and the fusion to the cyclohexene (B86901) ring can be either cis or trans, leading to distinct stereoisomers with different shapes and stabilities. The cyclohexene portion of the molecule typically adopts a half-chair conformation. acs.org The pioneering work on simple and fused cyclohexane systems thus provided the essential theoretical framework for predicting and explaining the stereochemical and conformational behavior of the octahydronaphthalene ring system.
Significance of the Octahydronaphthalene Ring System in Contemporary Organic Chemistry Research
The octahydronaphthalene framework is a prevalent structural feature in a multitude of biologically active natural products and serves as a crucial building block in the total synthesis of complex molecules. acs.orgnih.gov Its rigid, three-dimensional scaffold allows for precise spatial positioning of functional groups, which is often key to biological activity.
In Natural Products: The octahydronaphthalene core is found in a diverse array of secondary metabolites produced by fungi and plants. For example, several compounds isolated from fungi of the Trichoderma genus feature this ring system. nih.govnih.govresearchgate.net These include trichodermic acids C and D, which are octahydronaphthalene derivatives isolated from an endophytic Trichoderma species. nih.gov The broader family of natural products from Trichoderma includes many with intriguing chemical structures and potential medicinal applications. nih.govresearchgate.net
Another significant class of natural products containing the octahydronaphthalene moiety are the tetrocarcins and kijanolide, which exhibit potent antibiotic and antitumor activities. acs.orgacs.org The complex structures of these molecules have made them challenging targets for total synthesis, with the octahydronaphthalene "bottom-half" representing a key strategic fragment. acs.org Additionally, degraded sesquiterpenes, such as (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol isolated from Streptomyces albolongus, also incorporate this bicyclic core. rsc.org
As a Synthetic Intermediate: The strategic importance of the octahydronaphthalene ring system is prominently highlighted in the field of total synthesis. Organic chemists frequently design synthetic routes that construct this key substructure early on, which is then elaborated to afford the final complex natural product. The synthesis of the octahydronaphthalene portion of kijanolide and tetronolide has been the subject of considerable research, with various stereoselective strategies being developed to control the intricate arrangement of substituents on the fused-ring framework. acs.orgacs.orgacs.org These syntheses often employ powerful reactions like the intramolecular Diels-Alder reaction to form the bicyclic system with high stereocontrol. acs.org
Furthermore, functionalized tetrahydronaphthalenes and octahydronaphthalenes are valuable intermediates for a wider range of applications beyond natural product synthesis, including the development of functional materials. nih.gov Efficient catalytic methods for synthesizing these motifs are continually being developed to provide access to these important building blocks. nih.gov For instance, the total synthesis of the anticancer drug Tamoxifen has utilized intermediates derived from related bicyclic structures. researchgate.net The chemoenzymatic synthesis of optically active tetrahydronaphthalene-based bioactive terpenoids further underscores the versatility of this structural unit in constructing a variety of valuable compounds. nih.gov
Data Tables
Table 1: Properties of Octahydronaphthalene Isomers
| Property | cis-1,2,3,4,5,6,7,8-Octahydronaphthalene | trans-1,2,3,4,5,6,7,8-Octahydronaphthalene |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol | 136.23 g/mol |
| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial |
| Conformational Flexibility | Flexible (undergoes ring flip) | Rigid (conformationally locked) masterorganicchemistry.comwikipedia.org |
| Relative Stability | Less Stable | More Stable libretexts.org |
Table 2: Examples of Natural Products Containing the Octahydronaphthalene Core
| Natural Product | Source Organism | Significance |
|---|---|---|
| Kijanolide | Actinomycete | Antitumor Antibiotic acs.orgacs.org |
| Tetronolide | Streptomyces | Aglycone of Tetrocarcin Antibiotics acs.org |
| Trichodermic Acid C & D | Trichoderma sp. (fungus) | Bioactive Fungal Metabolites nih.gov |
| (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydronaphthalene-1,4a(2H)-diol | Streptomyces albolongus | Degraded Sesquiterpene rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197755 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-03-8 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 493-03-8 | |
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Stereochemical and Conformational Analysis of Octahydronaphthalene
Isomeric Forms of Octahydronaphthalene: Cis and Trans Stereoisomers
The fusion of the two cyclohexane (B81311) rings in octahydronaphthalene can occur in two distinct stereoisomeric forms, determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings). This leads to the existence of cis-octahydronaphthalene and trans-octahydronaphthalene.
Structural Elucidation of Cis-Octahydronaphthalene and Trans-Octahydronaphthalene
The structural difference between the cis and trans isomers lies in the geometry at the ring junction.
trans-Octahydronaphthalene : In the trans isomer, the two hydrogen atoms at the bridgehead are on opposite sides of the plane. This results in a more linear and relatively flat molecular structure compared to the cis isomer. masterorganicchemistry.com The two fused rings extend away from each other in a more planar arrangement.
Relative Thermodynamic Stability of Octahydronaphthalene Stereoisomers
The trans isomer of octahydronaphthalene is thermodynamically more stable than the cis isomer. The primary reason for this difference in stability relates to steric strain, specifically gauche interactions.
In cis-octahydronaphthalene, the bent geometry introduces several gauche-butane interactions between carbon atoms of the two rings, leading to increased steric strain. masterorganicchemistry.com In contrast, the chair conformations of the rings in trans-octahydronaphthalene are fused in a way that minimizes these unfavorable interactions, resembling a system where substituents are in equatorial positions. masterorganicchemistry.com
The greater stability of the trans isomer can be quantified through thermochemical data. For instance, studies on the closely related 2-decalone (B1596380) system show that the conversion of the trans isomer to the cis isomer is an endothermic process.
| Reaction | Quantity (ΔrH°) | Value (kJ/mol) | Method | Conditions |
|---|---|---|---|---|
| trans-2-Decalone ⇌ cis-2-Decalone | Enthalpy of Reaction | 10.5 ± 1.3 | Equilibration | Liquid Phase, 488 K. nist.gov |
This positive enthalpy change indicates that the cis isomer is higher in energy, and therefore less stable, than the trans isomer. nist.gov The heat of combustion is another measure used to determine the thermodynamic stability of isomers, with more stable compounds releasing less heat upon combustion. reddit.com
Conformational Dynamics of Octahydronaphthalene Ring Systems
The six-membered rings in octahydronaphthalene are not planar and adopt various puckered conformations to minimize strain, with the chair conformation being the most significant.
Ring Inversion Processes in Cis-Octahydronaphthalene
The cis isomer is conformationally flexible and can undergo a process known as a ring flip or chair-chair interconversion. masterorganicchemistry.comwikipedia.org In this process, both chair rings simultaneously invert, converting axial substituents to equatorial positions and vice versa. wikipedia.orgyoutube.com This inversion allows the molecule to switch between two equivalent chair-chair conformations. The process is rapid at room temperature, passing through higher-energy transition states like the half-chair and twist-boat conformations. libretexts.org The energy barrier for ring inversion in related cis-fused ring systems is a measurable quantity, indicating that sufficient thermal energy is required for the conformational change to occur. researchgate.net
Conformational Locking and Rigidity in Trans-Octahydronaphthalene
In stark contrast to the cis isomer, trans-octahydronaphthalene is a conformationally rigid or "locked" molecule. masterorganicchemistry.com A ring flip is not possible for the trans isomer without breaking the covalent bonds at the ring junction. masterorganicchemistry.com The trans-fusion of the two chair rings prevents the necessary bond rotations for a chair-chair interconversion. This conformational rigidity makes the trans-octahydronaphthalene skeleton a common structural motif in rigid molecular systems.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Overall Shape | Bent, V-shaped. masterorganicchemistry.com | Relatively flat, linear. masterorganicchemistry.com |
| Relative Stability | Less stable | More stable. masterorganicchemistry.com |
| Conformational Flexibility | Flexible, undergoes ring inversion. masterorganicchemistry.com | Rigid, conformationally locked. masterorganicchemistry.com |
Chirality and Optical Properties in Octahydronaphthalene Systems
The stereochemistry of 1,2,3,4,5,6,7,8-octahydronaphthalene, also known as octalin, is fundamentally determined by the nature of the fusion between its two six-membered rings. This fusion can be either cis or trans, leading to distinct stereoisomers with markedly different three-dimensional structures and properties.
Cis-octahydronaphthalene is a chiral molecule, meaning it is non-superimposable on its mirror image. purdue.edutru.ca This chirality arises because the molecule lacks any plane of symmetry or a center of inversion. Due to the cis-fusion, the molecule adopts a bent conformation. The absence of symmetry elements means that cis-octahydronaphthalene can exist as a pair of enantiomers. tru.ca
These enantiomers are optically active, which is the ability to rotate the plane of plane-polarized light. libretexts.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). purdue.edu A 50:50 mixture of the two enantiomers, known as a racemic mixture, will be optically inactive because the rotations of the individual enantiomers cancel each other out.
The chirality of cis-octahydronaphthalene is a consequence of its molecular structure. Any tetrahedral atom that carries four different substituents can be a stereocenter. purdue.edu In the case of cis-octahydronaphthalene, the two bridgehead carbon atoms are chiral centers.
Table 1: Optical Properties of Cis-Octahydronaphthalene Enantiomers
| Property | (+)-cis-Octahydronaphthalene | (-)-cis-Octahydronaphthalene | Racemic cis-Octahydronaphthalene |
|---|---|---|---|
| Chirality | Chiral | Chiral | Achiral (as a mixture) |
| Relationship | Enantiomers | Enantiomers | Mixture of enantiomers |
| Optical Activity | Dextrorotatory | Levorotatory | Inactive |
| Specific Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Zero |
In contrast to the cis-isomer, trans-octahydronaphthalene is an achiral molecule. khanacademy.org This means it is superimposable on its mirror image and, consequently, it is optically inactive. libretexts.orgkhanacademy.org The lack of chirality in the trans-isomer is due to the presence of a center of inversion (a point of symmetry), which is a symmetry element that precludes a molecule from being chiral. uci.edu
The trans-fusion forces the two rings into a more rigid, relatively planar arrangement. If you imagine a point at the center of the carbon-carbon bond shared by the two rings, any atom can be reflected through this point to an identical atom on the opposite side of the molecule an equal distance away. Because it possesses this symmetry element, trans-octahydronaphthalene does not have enantiomers and cannot exhibit optical activity.
Table 2: Symmetry and Chirality of Octahydronaphthalene Isomers
| Isomer | Key Symmetry Element | Chirality | Optical Activity |
|---|---|---|---|
| Cis-Octahydronaphthalene | Lacks a plane of symmetry and center of inversion | Chiral | Active |
| Trans-Octahydronaphthalene | Possesses a center of inversion (C₂ symmetry) | Achiral | Inactive |
Influence of Substituents on Octahydronaphthalene Stereochemistry and Conformation
The introduction of substituents onto the octahydronaphthalene skeleton can have a profound impact on its stereochemistry and conformational preferences.
Alkyl substitution can influence the stability of the different conformations of the octahydronaphthalene rings. In the cis-isomer, the two rings can undergo a conformational inversion, much like a single cyclohexane ring. An alkyl group will preferentially occupy an equatorial position to minimize steric strain. The position of the alkyl group can therefore lock the molecule into a preferred conformation.
Table 3: General Effects of Alkyl Substitution
| Feature | Effect of Alkyl Substitution |
|---|---|
| Conformational Equilibrium | Shifts to favor conformers with equatorial substituents to minimize steric hindrance. |
| Molecular Stability | Generally, equatorial substitution leads to greater thermodynamic stability compared to axial substitution. |
| Ring Dynamics | Can increase the energy barrier for ring inversion, making the conformation more rigid. |
The introduction of functional groups, such as hydroxyl (-OH) or carbonyl (C=O), can significantly alter the properties of the octahydronaphthalene system. libretexts.orgnih.gov The introduction of a new substituent can create additional stereocenters, leading to the possibility of multiple diastereomers. For example, the synthesis of cis-octahydronaphthalene-2(1H)-one introduces a ketone functional group. nist.govnist.gov
The nature of the functional group influences the conformation of the rings. For example, a carbonyl group, with its sp² hybridized carbon, will flatten the portion of the ring where it is located. The electronic properties of the functional group can also play a role. For example, the introduction of methoxy (B1213986) or hydroxy groups onto a related core structure was shown to direct the formation of different framework topologies in metal-organic frameworks. nih.gov
The compatibility of various functional groups in chemical reactions is a critical aspect of synthetic chemistry. frontiersin.org The presence of certain functional groups can either facilitate or hinder certain chemical transformations. For example, in the hydrazinolysis of amides, the presence of hydroxyl and amino groups near carboxylic acids was found to be undesirable. frontiersin.org These principles would also apply to reactions involving functionalized octahydronaphthalenes.
Advanced Synthetic Methodologies for Octahydronaphthalene and Derivatives
Strategies for Stereoselective Construction of the Octahydronaphthalene Skeleton
The controlled three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For the octahydronaphthalene skeleton, several powerful strategies have been devised to achieve high levels of stereoselectivity, ensuring the desired spatial orientation of substituents and the ring fusion.
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful tool for constructing the six-membered ring of the octahydronaphthalene system. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of octahydronaphthalene synthesis, this typically involves the reaction of a cyclohexadiene derivative with a suitable dienophile, or a diene reacting with a cyclohexene-based dienophile.
A significant advancement in this area is the use of Lewis acids to catalyze the reaction. nih.govnih.govfigshare.com Lewis acids, by coordinating to the dienophile, lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction and often enhancing its regioselectivity and stereoselectivity. nih.gov This activation allows for reactions to proceed under milder conditions and with dienes or dienophiles that are otherwise unreactive. nih.gov For instance, the Lewis acid-promoted Diels-Alder reactions of vinylazaarenes with unactivated dienes have been shown to produce cyclohexyl-appended azaarenes with high yields and selectivities. nih.gov Quantum chemical studies have suggested that Lewis acids accelerate the Diels-Alder reaction by reducing the Pauli repulsion between the diene and dienophile. nih.gov
The intermolecular Diels-Alder reaction has been instrumental in the total synthesis of complex natural products. For example, a key step in a formal synthesis of platencin (B21511) involved the intermolecular Diels-Alder cycloaddition of a complex diene and dienophile, which established the two rings and the angular substitution of a key intermediate with high diastereocontrol. organic-chemistry.org
Table 1: Examples of Intermolecular Diels-Alder Reactions in Octahydronaphthalene Synthesis
| Diene | Dienophile | Catalyst/Conditions | Product Aspect | Reference |
| Isoprene | Methyl acrylate | Various Lewis Acids (e.g., BF3, AlCl3) | Accelerated reaction, reduced Pauli repulsion | nih.gov |
| Vinylpyridines | Unactivated dienes | BF3·OEt2 | High yield and selectivity for cyclohexyl-appended azaarenes | nih.gov |
| 3,4-unsubstituted 1,2-naphthoquinones | Various dienes | BF3·OEt2 | Direct access to cis-tetrahydrophenanthrene derivatives | figshare.com |
| Complex triene | Prochiral dialdehyde | Secondary amine organocatalyst | Bicyclic diene with high de and ee | organic-chemistry.org |
The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for the synthesis of fused ring systems like octahydronaphthalene. masterorganicchemistry.com In this variant, the diene and dienophile are tethered within the same molecule, leading to the formation of a bicyclic or polycyclic product in a single step. masterorganicchemistry.comyoutube.com This approach offers significant advantages in terms of efficiency and stereocontrol, as the conformational constraints of the tether often dictate the stereochemical outcome of the cycloaddition. masterorganicchemistry.comacs.org
The stereoselectivity of the IMDA reaction is highly dependent on the geometry of the dienophile and the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.comacs.org For instance, a remarkable switch in stereoselectivity from a cis-fused to a trans-fused decalin system was observed by simply changing the dienophile geometry from (Z) to (E). acs.orgnih.gov This highlights the profound influence of substrate geometry on the transition state of the cyclization. The formation of five- and six-membered rings is generally favored in IMDA reactions. masterorganicchemistry.com
IMDA reactions have been successfully employed in the synthesis of complex natural products containing the octahydronaphthalene core. acs.orgrsc.org For example, a highly diastereoselective IMDA reaction of a triene was the key step in the synthesis of the racemic cis-decalin core fragment of integramycin. acs.orgnih.gov Similarly, an enantiospecific route to the octahydronaphthalene fragment of dihydromevinolin (B194621) utilized a stereochemically controlled IMDA reaction as the pivotal transformation. rsc.org These reactions can be promoted thermally or through catalysis, and have been used to create complex polycyclic frameworks with multiple stereocenters. nih.gov
Table 2: Stereochemical Outcomes in Intramolecular Diels-Alder Reactions
| Substrate | Key Feature | Product Ring Fusion | Application | Reference |
| Triene with (Z)-dienophile | Dienophile geometry | cis-fused | Synthesis of integramycin core | acs.orgnih.gov |
| Triene with (E)-dienophile | Dienophile geometry | trans-fused | Mechanistic studies | acs.org |
| Triene derived from L-glutamic acid | Chiral starting material | Controlled stereochemistry | Synthesis of dihydromevinolin fragment | rsc.org |
| Trienone | Tether length | Fused 5-6-5 aza-tricyclic framework | Synthesis of gracilamine alkaloid core | nih.gov |
Nucleophilic and anionic cyclizations represent another important class of reactions for constructing the octahydronaphthalene core. These methods typically involve the formation of a carbon-carbon bond through the attack of a nucleophilic carbon, often an enolate or a related species, onto an electrophilic carbon within the same molecule or in a tandem intermolecular-intramolecular sequence. Tandem reactions, also known as cascade or domino reactions, are highly efficient as they allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps and purification procedures. numberanalytics.comnih.govrsc.org
A classic example that falls under this category is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orguoc.grmasterorganicchemistry.comlibretexts.org This powerful ring-forming strategy has been widely used in the synthesis of steroids and other polycyclic natural products. wikipedia.orglibretexts.org The reaction sequence begins with the Michael addition of an enolate to an α,β-unsaturated ketone, generating a 1,5-diketone intermediate. uoc.grmasterorganicchemistry.com This intermediate then undergoes an intramolecular aldol condensation to furnish the cyclohexenone ring, a key component of the octahydronaphthalene system. uoc.grmasterorganicchemistry.com
Variations of these cyclization strategies exist, including tandem reactions that involve a Knoevenagel condensation followed by a Michael addition and dehydration, which have been used to synthesize high-density polycyclic biofuels. nih.gov These approaches offer a green and efficient route to complex cyclic molecules. nih.gov
Inspired by the biosynthesis of terpenes and steroids, cation- and radical-induced polyene cyclizations have emerged as powerful biomimetic strategies for the construction of polycyclic systems, including the octahydronaphthalene framework. imperial.ac.ukresearchgate.netnih.gov These cascade reactions involve the generation of a reactive cationic or radical intermediate that triggers a series of sequential cyclizations of strategically placed double bonds. researchgate.netscispace.com
Cationic polyene cyclizations are typically initiated by a Brønsted or Lewis acid, which protonates or coordinates to a double bond or an epoxide, generating a carbocation. researchgate.netscispace.com This cation is then quenched by an intramolecular attack of another double bond, propagating the cyclization cascade until a terminating event occurs. researchgate.net The stereochemical outcome of these reactions is often dictated by the conformation of the polyene precursor, which can be influenced by the substitution pattern and the reaction conditions. nih.gov These reactions have been utilized in the synthesis of complex natural products like celastrol. scispace.com
Radical-induced polyene cyclizations offer a complementary approach. These reactions can be initiated by various methods, including the use of transition metal hydrides or photocatalysis. researchgate.netcolumbia.edu For example, transition metal hydrides have been shown to catalyze the radical cyclization of a 1,6,11-triene to form a substituted decalin. columbia.edu Photocatalyst-mediated polyene cyclizations have also been developed, highlighting the versatility of radical pathways in constructing complex carbocyclic frameworks. researchgate.net
Table 3: Initiators for Polyene Cyclizations
| Cyclization Type | Initiator | Mechanism | Application Example | Reference |
| Cationic | Lewis Acid (e.g., SnCl4, FeCl3) | Carbocation cascade | Synthesis of celastrol | scispace.com |
| Cationic | Brønsted Acid (e.g., HBF4) | Carbocation cascade | Formation of halogen-containing polycycles | scispace.com |
| Radical | Transition Metal Hydride (e.g., CpCr(CO)₃H) | Radical cascade | Synthesis of substituted decalins | columbia.edu |
| Radical | Photocatalyst | Radical cascade | Synthesis of sterically congested carbocycles | researchgate.net |
The Michael-Michael Ring Closure (MIMIRC), also known as a double Michael addition, is a powerful tandem reaction for the construction of decalin derivatives. researchgate.netnih.govmdpi.com This process involves the sequential conjugate addition of a nucleophile, typically an enolate, to two Michael acceptors. researchgate.netmdpi.com The reaction efficiently assembles the bicyclic core of octahydronaphthalene in a single pot, often with the formation of multiple new carbon-carbon bonds and stereocenters. researchgate.net
A common application of the MIMIRC process involves the reaction of a cyclohexanone (B45756) enolate with an α,β-unsaturated ester, such as methyl acrylate. nih.govmdpi.com This reaction leads to the formation of decalin derivatives with a high degree of stereocontrol. nih.govmdpi.com The relative stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the nature of the substrates. nih.gov The MIMIRC strategy is valued for its high convergence and atom economy, making it a competitive alternative for the synthesis of functionalized decalin systems. researchgate.netmdpi.com
The Robinson annulation can be considered a related process, as it also begins with a Michael addition. wikipedia.orguoc.grmasterorganicchemistry.com However, the Robinson annulation is followed by an intramolecular aldol condensation rather than a second Michael addition. uoc.grmasterorganicchemistry.com Both methodologies are fundamental in the construction of six-membered rings and fused bicyclic systems. wikipedia.org
Asymmetric Synthesis Approaches for Enantioenriched Octahydronaphthalene Systems
The synthesis of enantiomerically pure or enriched octahydronaphthalene derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Asymmetric synthesis strategies aim to control the formation of stereocenters, leading to a preponderance of one enantiomer over the other.
One of the most widely employed strategies in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Various chiral auxiliaries, many derived from natural sources like amino acids or camphor, have been developed. researchgate.netscielo.org.mx For example, oxazolidinones, popularized by David A. Evans, are highly effective chiral auxiliaries for controlling the stereochemistry of aldol and Diels-Alder reactions. harvard.edu Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones, have demonstrated excellent stereocontrol in various carbon-carbon bond-forming reactions. scielo.org.mx Pseudoephedrine and its derivatives have also proven to be practical chiral auxiliaries for asymmetric alkylations. nih.gov
In the context of octahydronaphthalene synthesis, chiral auxiliaries can be attached to either the diene or the dienophile in a Diels-Alder reaction to induce facial selectivity. harvard.edu They can also be used to direct the stereochemical outcome of alkylation or conjugate addition reactions that are part of a larger sequence to build the bicyclic system. researchgate.netnih.gov The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. researchgate.net
Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Origin/Type | Key Applications | Reference |
| Oxazolidinones | Amino acid derived | Alkylations, Aldol reactions, Diels-Alder reactions | researchgate.netharvard.edu |
| Camphorsultam | Camphor derived | Alkylations, Aldol reactions, Diels-Alder reactions | wikipedia.org |
| Pseudoephedrine | Natural product | Asymmetric alkylations | wikipedia.orgnih.gov |
| Thiazolidinethiones | Amino acid derived (Sulfur-based) | Aldol reactions, Michael additions | scielo.org.mx |
| 8-phenylmenthol | Terpenoid derived | Diels-Alder reactions | wikipedia.org |
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the introduction of chirality in a substrate that can later be removed. nih.govharvard.edu In the context of octahydronaphthalene synthesis, chiral auxiliaries are often employed in intramolecular Diels-Alder reactions to control the stereochemical outcome of the cyclization.
An enantiospecific route to an octahydronaphthalene fragment, a key intermediate for the synthesis of dihydromevinolin, has been achieved using L-glutamic acid as the chiral source. rsc.org The critical step in this synthesis is an intramolecular Diels-Alder reaction where the chirality from the starting material directs the formation of the stereocenters in the bicyclic product. rsc.org
Similarly, the synthesis of the octahydronaphthalene core of nahuoic acid A has been accomplished via a B(C6F5)3-catalyzed intramolecular Diels-Alder (IMDA) reaction. mdpi.com This approach utilizes a model tetraenal which undergoes cycloaddition to yield cis-fused angularly-methylated octahydronaphthalene products. mdpi.com The stereochemical outcome of such reactions can be influenced by the choice of the chiral auxiliary attached to the dienophile or diene. For instance, N-acyloxazolidinones, popularized by Evans, are well-known chiral auxiliaries that have been successfully used in Diels-Alder reactions to achieve high levels of diastereoselectivity. harvard.edu The stereochemical bias is often rationalized by a chelated transition state model where the Lewis acid coordinates to the carbonyl groups of the dienophile, forcing the diene to approach from the less sterically hindered face of the chiral auxiliary. harvard.edu
Catalytic Enantioselective Annulation Reactions
Catalytic enantioselective annulation reactions provide an efficient and atom-economical route to chiral cyclic compounds, including octahydronaphthalene derivatives. These reactions often involve the use of a chiral catalyst to control the stereochemistry of the newly formed ring.
Organocatalysis has emerged as a powerful strategy for such transformations. For example, an organocatalytic domino reaction involving a double Michael reaction followed by an aldol condensation has been used to synthesize highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with excellent diastereoselectivity and enantioselectivity (>99% ee). researchgate.net
Phosphine-catalyzed enantioselective [4+2] annulation reactions of allenoates with suitable dienophiles represent another approach. Although direct application to simple octahydronaphthalene is not extensively documented, this methodology has been successfully used to create related chiral dihydrocarbazole structures through a dearomatization-aromatization process, achieving high optical purity. nih.gov The proposed mechanism involves the formation of a chiral phosphine-allenoate intermediate that reacts with the dienophile, followed by intramolecular cyclization and catalyst regeneration. nih.gov
Furthermore, palladium-catalyzed enantioselective [5+4] annulation reactions have been developed for the synthesis of nine-membered rings, showcasing the potential of transition metal catalysis in constructing complex cyclic systems with high enantioselectivity. While not a direct synthesis of the six-membered rings of octahydronaphthalene, these advanced annulation strategies highlight the ongoing development of catalytic methods for the enantioselective synthesis of diverse cyclic frameworks.
Dynamic Kinetic Desymmetrization Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemate into a single enantiomer of a product in theoretically 100% yield. princeton.edu This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu A related strategy is the desymmetrization of prochiral or meso compounds.
A catalytic desymmetrization reaction strategy has been successfully developed to afford functionalized decalin derivatives, which are closely related to octahydronaphthalenes, with high enantioselectivities from C2-symmetric starting materials. nii.ac.jpnih.gov This method utilizes an aldol-aldol annulation reaction catalyzed by a quinidine-derived catalyst. nii.ac.jpnih.gov Mechanistic studies revealed that the first aldol reaction is reversible, while the second, stereochemistry-determining aldol step is enantioselective and rate-limiting. nii.ac.jpnih.gov This strategy allows for the construction of decalin derivatives with multiple stereogenic centers in a single transformation under mild conditions. researchgate.net
Specific Reaction Types and Catalytic Systems in Octahydronaphthalene Synthesis
The most direct industrial method for producing octahydronaphthalene and its fully saturated analogue, decalin, is the catalytic hydrogenation of naphthalene (B1677914).
Catalytic Hydrogenation of Naphthalene to Octahydronaphthalene
The catalytic hydrogenation of naphthalene is a stepwise process. The first hydrogenation step yields tetralin, and further hydrogenation produces octahydronaphthalene and subsequently decalin (cis- and trans-isomers). acs.orgmdpi.com The control of this reaction to selectively produce octahydronaphthalene or decalin is a key industrial challenge.
The reaction is typically carried out in a fixed-bed reactor under high pressure and temperature. mdpi.comosti.gov The choice of catalyst and reaction conditions significantly influences the conversion and selectivity of the process.
Reaction Kinetics and Selectivity in Naphthalene Hydrogenation
The hydrogenation of naphthalene is a complex reaction network. The rate of hydrogenation of the first aromatic ring to form tetralin is generally faster than the hydrogenation of the second ring to form decalin. mdpi.comacs.org
Studies using a Pt/Al₂O₃ catalyst have shown that the rates of tetralin hydrogenation and cis-decalin isomerization can be described by pseudo-first-order kinetics when hydrogen is in excess. osti.gov The reaction orders of hydrogen for the hydrogenation of tetralin to cis- and trans-decalin were found to be 1.88 and 1.06, respectively. osti.gov
The selectivity towards different products (tetralin, cis-decalin, trans-decalin) is highly dependent on the catalyst and reaction conditions. For instance, with a NiMo/Al₂O₃ catalyst, the estimated selectivities for naphthalene hydrogenation are 97.4% for tetralin and only 2.6% for decalins, indicating that the primary product under these conditions is tetralin. mdpi.com In contrast, a Pd₅%/Al₂O₃ catalyst shows a high selectivity towards decalin, achieving a yield of 99.5%. acs.orgnih.gov
The cis/trans ratio of the resulting decalin is also a critical factor. Ni- and Mo-based catalysts tend to produce a higher proportion of the less thermodynamically stable cis-decalin, whereas Pd-based catalysts favor the formation of trans-decalin. nih.govacs.org This is attributed to the different orientations of the octahydronaphthalene intermediate on the catalyst surface. birmingham.ac.uk
The reaction temperature also plays a crucial role. For a NiMo/Al₂O₃ catalyst, naphthalene hydrogenation increases as the temperature rises from 210 to 300 °C but decreases at higher temperatures (up to 380 °C). mdpi.com
Table 1: Kinetic Parameters for Naphthalene Hydrogenation
| Catalyst | Reaction Step | Rate Constant (k) | Apparent Activation Energy (Ea) | Reference |
| Pd₅%/Al₂O₃ | Naphthalene -> Tetralin (k₁) | 0.069 | - | acs.orgnih.gov |
| Tetralin -> Decalin (k₂) | 0.224 | - | acs.orgnih.gov | |
| Pt/Al₂O₃ | Tetralin -> cis-Decalin | - | 9.88 kcal/mol | osti.gov |
| Tetralin -> trans-Decalin | - | 7.25 kcal/mol | osti.gov | |
| cis-Decalin Isomerization | - | 14.75 kcal/mol | osti.gov | |
| NiMo/Al₂O₃ | Naphthalene Hydrogenation | - | 16.3 kJ/mol | mdpi.com |
Catalyst Design and Characterization for Decalin Production
The design of the catalyst is paramount for achieving high conversion and selectivity in the production of decalin from naphthalene. Bifunctional catalysts, such as NiMo/Al₂O₃, are commonly used, where the metal components are responsible for the hydrogenation/dehydrogenation activity, and the alumina (B75360) support provides acidity for potential cracking functionalities. mdpi.com
Recent research has focused on developing more efficient and selective catalysts. For example, a surface-engineered α-MoC catalyst doped with Pd has shown excellent performance in the selective hydrogenation of naphthalene to decalin. researchgate.netbohrium.com The synergy between the doped Pd and Mo vacancies on the catalyst surface is believed to optimize the adsorption of naphthalene and enhance the catalytic activity. researchgate.netbohrium.com
The support material also plays a significant role. Activated carbon has been investigated as a support for MoS₂ catalysts, showing better performance in some cases than traditional Al₂O₃ supports. nih.gov The properties of the support, such as its surface area and acidity, can influence the dispersion of the active metal species and, consequently, the catalytic performance. nih.gov
Bimetallic catalysts, such as NiCu/Al₂O₃ and NiZn/Al₂O₃, have also been studied. The addition of a second metal can modify the electronic structure of the active sites and influence the selectivity of the reaction. For instance, the addition of Zn to a Ni/Al₂O₃ catalyst was found to improve the selectivity towards tetralin. mdpi.com
Table 2: Catalyst Systems for Naphthalene Hydrogenation to Decalin
| Catalyst | Support | Promoter | Key Findings | Reference |
| NiMo | Al₂O₃ | - | Higher activity than CoMo; optimal temperature around 300°C. | mdpi.com |
| Pd | Al₂O₃ | - | High selectivity to decalin, particularly at higher Pd loadings (5%). | acs.orgnih.gov |
| α-MoC | - | Pd | Synergistic effect between Pd and Mo vacancies enhances selectivity to decalin. | researchgate.netbohrium.com |
| Pt | Al₂O₃ | - | Effective for deep aromatic saturation. | osti.gov |
| Ni | Al₂O₃ | Cu, Zn | Zn addition improves tetralin selectivity. | mdpi.com |
| MoS₂ | Activated Carbon | - | Can show better performance than Al₂O₃ supported catalysts. | nih.gov |
Annulation Methods for Functionalized Octahydronaphthalene Derivatives
Annulation, or ring-forming, reactions are powerful strategies for building the bicyclic octahydronaphthalene skeleton. These methods typically involve the formation of a new six-membered ring onto a pre-existing carbocyclic structure.
The Robinson annulation is a classic and widely used method for creating a six-membered ring. wikipedia.org It involves a tandem sequence of a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the cyclohexenone ring. wikipedia.orguoc.grmasterorganicchemistry.com This process creates three new carbon-carbon bonds and is a cornerstone for the synthesis of fused ring systems, including functionalized octahydronaphthalenes. wikipedia.orglibretexts.org The initial Michael reaction generates a 1,5-diketone, which, upon treatment with a base, undergoes an intramolecular cyclization and subsequent dehydration to yield the α,β-unsaturated ketone fused ring system characteristic of the Robinson annulation product. uoc.grlibretexts.org
Another powerful annulation technique is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile). wikipedia.org In the context of octahydronaphthalene synthesis, an intramolecular Diels-Alder reaction can be employed where the diene and dienophile are tethered within the same molecule, leading to the formation of the bicyclic system in a single, often highly stereocontrolled, step. rsc.orgresearchgate.net This approach is particularly valuable for creating complex and highly functionalized decalin frameworks, which are precursors to octahydronaphthalenes. researchgate.net The stereochemical outcome of the reaction can often be predicted and controlled, providing access to specific isomers of the octahydronaphthalene core. rsc.org
Table 1: Annulation Methods for Octahydronaphthalene Synthesis
| Method | Reactants | Key Intermediate | Product |
|---|---|---|---|
| Robinson Annulation | Cyclohexanone derivative (enolate precursor) + Methyl Vinyl Ketone (Michael acceptor) | 1,5-Diketone | Octahydronaphthalen-one derivative |
| Intramolecular Diels-Alder Reaction | Acyclic precursor containing a tethered diene and dienophile | Pericyclic transition state | Functionalized octahydronaphthalene with defined stereochemistry |
Ring-Closing Metathesis (RCM) in Octahydronaphthalene Synthesis
Ring-closing metathesis (RCM) has emerged as a formidable tool in organic synthesis for the construction of cyclic and bicyclic systems. wikipedia.orgnih.gov This reaction utilizes transition metal carbene complexes, most notably Grubbs catalysts, to facilitate the intramolecular coupling of two terminal alkene functionalities. wikipedia.orgumicore.com The reaction proceeds by forming a new double bond within the ring structure while releasing volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
RCM is particularly effective for synthesizing 5- to 7-membered rings, but it has also been successfully applied to the formation of larger macrocycles and fused ring systems like the octahydronaphthalene core. wikipedia.orgnih.gov The synthesis of the trans-hydrindane (B1202327) system, a related bicyclic structure, has been achieved using an RCM strategy, showcasing the method's utility in constructing fused rings with good stereocontrol. researchgate.net The choice of catalyst is crucial; first-generation Grubbs catalysts are effective, while second and third-generation catalysts (including Hoveyda-Grubbs catalysts) offer enhanced stability, functional group tolerance, and higher activity. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This allows for the synthesis of structurally complex octahydronaphthalene derivatives that might be inaccessible through other routes. drughunter.com
Table 2: Examples of RCM in Octahydronaphthalene Synthesis
| Precursor | Catalyst | Conditions | Product |
|---|---|---|---|
| Acyclic diene with appropriate chain length and substitution | Grubbs Catalyst (1st Gen) | Dichloromethane (solvent), reflux | Octahydronaphthalene derivative |
| Diene with ester functionality | Grubbs Catalyst (2nd Gen) | Toluene (solvent), reflux | Functionalized octahydronaphthalene |
Transannular Diels-Alder (TADA) Reactions for Complex Octahydronaphthalene Systems
For the synthesis of exceptionally complex polycyclic systems containing the octahydronaphthalene core, the transannular Diels-Alder (TADA) reaction offers a powerful and elegant solution. nih.govacs.org This strategy involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together within a large macrocyclic ring. The reaction proceeds across the ring, forging the bicyclic octahydronaphthalene structure with a high degree of stereoselectivity. nih.gov
A notable application of this methodology is in the synthesis of the octahydronaphthalene core of the natural product sagamilactam. nih.govacs.org In this synthesis, a 26-membered macrodiolide, containing the necessary diene and dienophile components, undergoes a thermal double TADA reaction to generate a highly substituted trans-fused octahydronaphthalene system. nih.gov The conformational constraints imposed by the macrocyclic precursor guide the dienophile to approach the diene from a specific face, thereby dictating the stereochemical outcome of the newly formed chiral centers. This method showcases how a seemingly complex cyclization can be orchestrated to achieve a specific, stereochemically rich architecture, which is often a significant challenge in natural product synthesis. nih.govacs.org
Table 3: TADA Reactions for Complex Octahydronaphthalene Synthesis
| Precursor | Conditions | Key Feature | Product |
|---|---|---|---|
| 26-membered macrodiolide containing diene and dienophile moieties | Thermal (heating in solution) | Double TADA reaction | Highly substituted trans-octahydronaphthalene core of sagamilactam nih.govacs.org |
McMurry Coupling Reactions in Octahydronaphthalene Synthesis
The McMurry reaction is a powerful method for forming carbon-carbon double bonds via the reductive coupling of two carbonyl groups, typically aldehydes or ketones. wikipedia.org The reaction is promoted by low-valent titanium reagents, which are usually generated in situ by reducing a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a strong reducing agent like a zinc-copper couple, lithium aluminum hydride (LiAlH₄), or potassium graphite (B72142) (C₈K). wikipedia.orgrsc.orgresearchgate.net The mechanism involves a single-electron transfer from the low-valent titanium to the carbonyl groups, leading to the formation of a pinacolate intermediate, which is then deoxygenated by the oxophilic titanium species to yield the alkene. wikipedia.org
For the synthesis of 1,2,3,4,5,6,7,8-octahydronaphthalene, an intramolecular McMurry coupling is employed. researchgate.netorganicreactions.org This involves a precursor molecule that contains two carbonyl functionalities positioned at appropriate locations to form the bicyclic system upon cyclization. For instance, the intramolecular coupling of a 1,10-dicarbonyl compound can be used to forge the central double bond of the octahydronaphthalene ring system. Research has shown the successful synthesis of this compound from cis-9,10-decalindiol, which is a pinacol (B44631) intermediate derived from the corresponding dicarbonyl compound, with yields around 80%. researchgate.netresearchgate.net In contrast, the trans-diastereomer did not yield the desired product, highlighting the stereochemical requirements of the reaction. researchgate.net
Table 4: McMurry Coupling for Octahydronaphthalene Synthesis
| Substrate | Reagent System | Solvent | Product |
|---|---|---|---|
| cis-Decane-1,10-dione (conceptual precursor) | TiCl₃ / LiAlH₄ | Tetrahydrofuran (THF) | This compound researchgate.netresearchgate.net |
| Appropriately substituted diketone or dialdehyde | TiCl₄ / Zn(Cu) | Dimethoxyethane (DME), reflux | Functionalized octahydronaphthalene derivative |
Table of Mentioned Compounds
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene (B151609) |
| cis-9,10-decalindiol |
| Compactin |
| Cyclohexanone |
| Dimethoxyethane (DME) |
| Ethylene |
| Grubbs Catalyst |
| Hoveyda-Grubbs Catalyst |
| Lithium aluminum hydride (LiAlH₄) |
| Methyl vinyl ketone |
| Potassium graphite (C₈K) |
| Sagamilactam |
| Tetrahydrofuran (THF) |
| Titanium(III) chloride (TiCl₃) |
| Titanium(IV) chloride (TiCl₄) |
| Toluene |
Chemical Reactivity and Reaction Mechanisms of Octahydronaphthalene
Oxidation Reactions of Octahydronaphthalene
The ozonation of 1,2,3,4,5,6,7,8-octahydronaphthalene, which possesses a double bond within its structure, leads to the cleavage of this bond. This process results in the formation of a larger cyclodecane (B1584694) ring containing two ketone functional groups. youtube.com The reaction mechanism involves the cleavage of the double bond, which is then replaced by two double-bonded oxygen atoms, yielding a cyclodecanedione. youtube.com
While direct studies on the ozonation of octahydronaphthalene to form a wide range of oxygenated products are limited in the provided results, the oxidation of related polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) can provide insights. The oxidation of naphthalene can lead to the formation of various products, including organic acids and quinones. researchgate.net For instance, the photooxidation of naphthalene can produce semivolatile organic compounds. researchgate.net The degradation of another PAH, acenaphthene, through ozonation results in new organic compounds, although these intermediates can be resistant to further mineralization by ozone alone. nih.gov
The oxidation of aromatic compounds often proceeds through radical intermediates. In the atmospheric oxidation of naphthalene initiated by hydroxyl (OH) radicals, the primary step is the addition of the OH radical to the naphthalene ring, forming a C₁₀H₈-1-OH radical (R1). rsc.org This is followed by the addition of molecular oxygen (O₂) to create a peroxy radical. rsc.orgresearchgate.net This peroxy radical can then undergo further reactions, such as reacting with nitric oxide (NO) or undergoing intramolecular hydrogen transfer to form other radical species. rsc.org
In a different context, the oxidation of octaethylheme (B1219070) to octaethylverdoheme involves radical intermediates. nih.gov For example, the exposure of a pyridine-containing intermediate to oxygen generates a weak radical signal, attributed to the formation of a (pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov Similarly, the oxidation of 1-methylnaphthalene (B46632) can be initiated by OH radicals, leading to the formation of an alkyl radical through hydrogen abstraction from the methyl group. This alkyl radical then converts to a peroxyl radical in the presence of oxygen. nih.gov
Hydroprocessing and Selective Ring Opening of Octahydronaphthalene
The hydroprocessing of this compound, often referred to as decalin in this context, is a critical process in upgrading fuel quality. It primarily involves selective ring opening to convert the bicyclic naphthene into more desirable acyclic alkanes.
Bifunctional catalysts, which possess both metal and acid functions, are predominantly used for the hydroconversion of decalin. osti.govresearchgate.net These catalysts typically consist of a noble metal, such as platinum (Pt) or iridium (Ir), supported on an acidic material like a zeolite (e.g., Y-zeolite, Beta zeolite) or amorphous silica-alumina. osti.govresearchgate.netou.edu
Common catalytic systems include:
Pt/La-X and Rh/H-Beta: These act as bifunctional catalysts with a strong tendency for skeletal isomerization. osti.gov
Ir/SiO₂: This system functions as a pure hydrogenolysis catalyst, directly opening the naphthenic ring with minimal isomerization. osti.govepa.gov
NiWS on amorphous silica-alumina: A transition metal sulfide-based bifunctional catalyst. researchgate.net
Pt/HY zeolites: The presence of platinum enhances both isomerization and ring-opening rates compared to the zeolite alone. researchgate.netou.edu
The choice of catalyst significantly influences the reaction pathway and product distribution. For instance, Beta zeolites have shown high selectivity towards ring-opened products with low yields of cracked products and coke. daneshyari.com
The hydroconversion of decalin over bifunctional catalysts is a complex process involving several competing reactions, primarily leading to Ring Opening Products (ROPs) and Skeletal Isomerization Products (SkIPs). researchgate.net
The prevailing mechanism suggests that decalin first undergoes skeletal isomerization on the acid sites of the catalyst to form alkyl-substituted bicyclononanes and bicyclooctanes. researchgate.net Direct ring opening of decalin is generally not observed; isomerization is a prerequisite step. researchgate.net Following isomerization, the opening of the ring occurs. researchgate.net
On bifunctional catalysts like Pt/La-X and Rh/H-Beta, skeletal isomers of decalin are the main products at low conversion rates. osti.gov As conversion increases, the selectivity shifts towards ROPs. osti.gov In contrast, on a metal catalyst like Ir/SiO₂, the mechanism is direct hydrogenolytic ring opening without prior isomerization, forming products like butylcyclohexane. epa.gov
The formation of ROPs and SkIPs can be summarized as follows:
Skeletal Isomerization (on acid sites): Decalin isomerizes to form various structural isomers.
Ring Opening (on metal or acid sites): The isomerized structures undergo C-C bond cleavage to open one of the rings, forming ROPs.
Hydrocracking (secondary reaction): Further C-C bond cleavage can lead to smaller hydrocarbon fragments. osti.gov
The nature of the catalyst and the presence of additives like hydrogen sulfide (B99878) (H₂S) have a profound impact on the product distribution in decalin hydroconversion.
Influence of Catalyst Nature:
Bifunctional vs. Metal Catalysts: Bifunctional catalysts (e.g., Pt/zeolite) favor isomerization followed by ring opening, leading to a complex mixture of products including iso-butane and methylcyclopentane. osti.gov Purely metallic hydrogenolysis catalysts (e.g., Ir/SiO₂) yield a less complex product spectrum by directly opening the ring. osti.gov
Catalyst Acidity: The acidity of the support material is crucial. An optimal acidity is required to achieve high conversion without causing excessive cracking and rapid catalyst deactivation. ou.edu HY zeolites with intermediate acidity have shown effectiveness for ring contraction and opening. ou.edu
Metal Type: Different metals exhibit different activities and selectivities. Iridium has been identified as a highly active and selective metal for the ring opening of naphthenes. daneshyari.com Platinum-modified zeolites show significantly enhanced rates of isomerization and ring opening. researchgate.net
Influence of H₂S: The presence of H₂S, even at low concentrations, can drastically alter the catalytic mechanism and product distribution. researchgate.net When H₂S is introduced to a system with a noble metal catalyst, it can lead to the sulfidation of the metal. researchgate.net This change suppresses the metal-catalyzed hydrogenolysis pathway. researchgate.net Consequently, the reaction shifts towards acid-catalyzed isomerization steps, favoring the formation of Skeletal Isomerization Products (SkIPs) over Ring Opening Products (ROPs). researchgate.net
The table below summarizes the product distribution for the hydroconversion of decalin over different catalysts.
| Catalyst System | Primary Products at Low Conversion | Predominant Mechanism | Effect of H₂S |
| Pt/La-X | Skeletal Isomers | Bifunctional (Isomerization then Ring Opening) | Not specified |
| Rh/H-Beta | Skeletal Isomers | Bifunctional (Isomerization then Ring Opening) | Not specified |
| Ir/SiO₂ | Direct Ring-Opening Products (e.g., butylcyclohexane) | Hydrogenolysis | Not specified |
| Ir on La,Na-Y zeolite | Ring-Opening Products | Dicarbene-mediated | Drastic shift to Skeletal-Isomerization Products (acid-catalyzed) |
This interactive table allows for a comparison of different catalytic systems used in the hydroprocessing of decalin.
Thermal Decomposition and Pyrolysis Mechanisms of this compound
The thermal decomposition and pyrolysis of this compound, a bicyclic hydrocarbon with both a saturated and an aromatic ring, involve a complex network of chemical reactions. These processes are of significant interest in the context of fuel chemistry, particularly for jet fuels and coal-derived liquids where such structures are present. acs.org The pyrolysis of this compound, often referred to by its common name octalin, leads to the formation of a variety of smaller, more stable molecules, including valuable monoaromatic species.
The study of decalin (a fully saturated bicyclic alkane) pyrolysis provides a foundational understanding of the potential reaction pathways. acs.orgacs.orgresearchgate.net However, the presence of the aromatic ring in octahydronaphthalene significantly influences its thermal stability and decomposition pathways, promoting reactions that lead to the formation of fully aromatic compounds. sylzyhg.com
Carbon-Carbon Bond Cleavage Pathways and Dissociation Reactions
The initial and most critical step in the pyrolysis of this compound is the cleavage of carbon-carbon (C-C) bonds. The bond dissociation energies within the molecule dictate which bonds are most likely to break at elevated temperatures. The C-C bonds in the saturated ring are generally weaker than those in the aromatic ring and are therefore more susceptible to thermal cleavage. frontiersin.org
The primary C-C bond cleavage pathways in the saturated ring of octahydronaphthalene are expected to be initiated by the formation of a radical through the loss of a hydrogen atom, followed by β-scission reactions. This process involves the breaking of a C-C bond that is in the beta position relative to the radical center, leading to the formation of an alkene and a smaller radical. rsc.org
In the context of related cycloalkanes like decalin, the ring-opening cracking reaction is a dominant pathway during pyrolysis. sylzyhg.com For octahydronaphthalene, this would involve the scission of the saturated ring. The presence of the aromatic ring can facilitate certain C-C bond cleavages due to the stability of the resulting benzylic radicals.
Key dissociation reactions include:
Ring-opening of the saturated ring: This is a primary decomposition route, leading to the formation of unsaturated alkyl-substituted aromatic radicals.
Side-chain cleavage: If the initial ring-opening results in the formation of an alkyl-substituted benzene (B151609) derivative, subsequent C-C bond cleavage can occur in the alkyl side chain.
Dehydrogenation: The removal of hydrogen atoms from the saturated ring is a competing reaction that leads to the formation of di- and polycyclic aromatic hydrocarbons.
The cleavage of C-C bonds in hydrocarbons can be categorized into protolytic cracking (monomolecular) and β-scission (bimolecular). rsc.org In the gas-phase pyrolysis of octahydronaphthalene, radical-induced β-scission is expected to be a major contributor to its decomposition.
Table 1: Representative Carbon-Carbon Bond Cleavage Reactions in Octahydronaphthalene Pyrolysis (Hypothetical Pathways based on Analogous Compounds)
| Reaction Type | Reactant | Products | Significance |
|---|---|---|---|
| Ring-Opening (β-scission) | Octahydronaphthyl radical | Alkenyl-substituted aromatic radical | Initiates the breakdown of the bicyclic structure. |
| Side-Chain Cleavage | Butylphenyl radical | Ethylphenyl radical + Ethene | Leads to smaller aromatic molecules. |
| Dehydrogenation | Octahydronaphthalene | Tetrahydronaphthalene + H₂ | Pathway to fully aromatic systems. |
Formation of Monoaromatic Species (e.g., Benzene, Toluene, Xylene) from Octahydronaphthalene
The pyrolysis of this compound is a potential route for the production of valuable monoaromatic compounds such as benzene, toluene, and xylenes (B1142099) (BTX). sylzyhg.com The formation of these species occurs through a series of cracking and rearrangement reactions following the initial C-C bond cleavage.
Once the saturated ring of octahydronaphthalene is opened, the resulting alkyl-substituted aromatic intermediates can undergo further decomposition. For instance, a butylbenzene-like radical can undergo subsequent β-scission reactions, cleaving off smaller alkene fragments and ultimately leading to the formation of simpler aromatic molecules.
The distribution of the resulting monoaromatic products is dependent on the pyrolysis conditions, such as temperature, pressure, and residence time. Studies on the thermal cracking of related hydrogenated aromatics have shown that increasing the reaction temperature can enhance dehydrogenation and hydrogen transfer reactions, which in turn affects the product selectivity. sylzyhg.com
The primary pathways to monoaromatic species are:
Dealkylation: Removal of alkyl groups from the aromatic ring of the initial decomposition products.
Cracking of side chains: The breakdown of longer alkyl chains attached to the aromatic ring.
Hydrogenolysis: C-C bond cleavage with the concurrent addition of hydrogen, which can be present in the reaction environment or transferred from other molecules.
Table 2: Major Monoaromatic Products from the Pyrolysis of Related Hydrocarbons
| Product | Typical Precursor Reactions | Significance |
|---|---|---|
| Benzene | Dealkylation of alkylbenzenes, cracking of larger aromatic structures. | A fundamental building block in the chemical industry. researchgate.net |
| Toluene | Cleavage of specific side chains, isomerization reactions. | A common solvent and intermediate for other chemicals. researchgate.net |
| Xylenes | Cracking and isomerization of larger alkyl-substituted aromatics. | Important for the production of polymers and synthetic fibers. researchgate.net |
Kinetic Modeling of Pyrolytic Conditions
Kinetic modeling is a crucial tool for understanding and predicting the behavior of this compound under pyrolytic conditions. frontiersin.org Such models consist of a detailed set of elementary reactions with their corresponding rate constants. Due to the complexity of the reaction network, semi-detailed or lumped kinetic models are often developed. acs.orgacs.org
For decalin, a related compound, kinetic models have been developed that include thousands of reactions involving hundreds of species. researchgate.net These models are typically built using automatic kinetic generators and are validated against experimental data from sources like shock tubes and flow reactors. acs.orgresearchgate.net Sensitivity analyses of these models help to identify the rate-limiting steps and the most important reaction pathways. acs.org For instance, in decalin pyrolysis, the decomposition of the initial C10H17 radical was found to be of moderate importance in predicting ignition times. acs.org
A kinetic model for octahydronaphthalene pyrolysis would need to account for:
Initiation reactions: Unimolecular C-C and C-H bond fissions.
Hydrogen abstraction reactions: Formation of radicals by the removal of a hydrogen atom.
Radical decomposition: β-scission reactions of the resulting radicals.
Radical isomerization: Rearrangement of radical structures.
Termination reactions: Combination and disproportionation of radicals.
The development of a precise kinetic model requires accurate thermochemical data for the species involved and the rate constants for the elementary reactions. These parameters are often determined through a combination of theoretical calculations (e.g., density functional theory) and experimental measurements. frontiersin.org
Table 3: Key Parameters in Kinetic Modeling of Hydrocarbon Pyrolysis
| Parameter | Description | Method of Determination |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Experimental (e.g., Arrhenius plots), theoretical calculations. frontiersin.org |
| Pre-exponential Factor (A) | A measure of the frequency of collisions in the correct orientation. | Experimental, transition state theory. frontiersin.org |
| Reaction Rate Constant (k) | Relates the rate of reaction to the concentration of reactants (k = A * exp(-Ea/RT)). | Calculated from Ea and A. |
| Enthalpy of Formation | The change in enthalpy when one mole of a substance is formed from its constituent elements. | Calorimetry, computational chemistry. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Octahydronaphthalene
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for isolating octahydronaphthalene and its derivatives from complex matrices. The choice between gas and liquid chromatography depends on the volatility and polarity of the target analytes.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional one-dimensional GC, making it indispensable for the analysis of complex hydrocarbon mixtures like petroleum and synthetic fuels. nih.govdlr.de This technique employs two columns with different stationary phases (e.g., non-polar followed by polar), providing an orthogonal separation mechanism. rsc.org This enhanced separation capability is critical for resolving co-eluting components, a common challenge in the analysis of petroleum substances which can contain thousands of individual constituents. nih.govpsu.edu
In the context of octahydronaphthalene, which is a component of middle distillate gas oils and jet fuels, GC×GC is used to achieve detailed group-type and component-by-component analysis. dlr.denih.gov For instance, in the analysis of crude oil and source rock extracts, GC×GC coupled with time-of-flight mass spectrometry (TOFMS) has been successfully used to discover and identify series of alkylated decalin isomers, which are structurally related to octahydronaphthalene. rsc.orgrsc.org The structured separation in GC×GC places compound classes, such as n-alkanes, cycloalkanes, and aromatics, into distinct regions of the two-dimensional chromatogram, facilitating their identification. dlr.de
A typical GC×GC setup for fuel analysis might involve a non-polar first-dimension column and a polar second-dimension column, with a thermal modulator to trap, focus, and re-inject eluents from the first to the second column. dlr.deacs.org
Table 1: Example GC×GC-MS/FID System Parameters for Fuel Analysis
| Parameter | Setting |
| Injection | 1 µL sample, 450:1 split ratio, 330 °C |
| 1st Dimension Column | Non-polar (e.g., based on dimethyl polysiloxane) |
| 2nd Dimension Column | Polar (e.g., based on polyethylene (B3416737) glycol) |
| Oven Program | Initial 60 °C (10 min), ramp 1.2 °C/min to 330 °C |
| Modulation Period | 7 seconds |
| Detectors | Simultaneous Quadrupole Mass Spectrometer (MS) and Flame Ionization Detector (FID) |
This table presents a generalized set of parameters based on common practices in complex fuel analysis. nih.govdlr.de
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-high-performance liquid chromatography (UHPLC) provides a powerful alternative to GC, particularly for the analysis of less volatile or functionalized derivatives of octahydronaphthalene. eag.com By using columns with particle sizes under 2 µm, UHPLC achieves faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. eag.comnih.gov
While GC is the primary method for volatile hydrocarbons, UHPLC, especially in a reversed-phase mode, is well-suited for separating hydroxylated or other functionalized metabolites of bicyclic compounds. eag.comnih.gov Furthermore, off-line coupling of liquid chromatography (LC) with GC-MS can be a powerful strategy. dtu.dkresearchgate.net In this approach, an initial HPLC fractionation separates the sample into less complex groups based on properties like aromaticity. researchgate.net These fractions can then be analyzed by GC-MS, enabling the identification of trace compounds that would otherwise be obscured in the original complex mixture. dtu.dk This has been shown to increase the number of identified aromatic compounds in crude oil by up to 150% compared to other methods. dtu.dkresearchgate.net
UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for both qualitative and quantitative analysis of a wide range of compounds, including pharmaceuticals and their metabolites in various biological matrices. chromatographyonline.commdpi.com
Mass Spectrometry (MS) Applications in Octahydronaphthalene Analysis
Mass spectrometry is a critical tool for the structural elucidation and quantification of octahydronaphthalene and its derivatives. It is often used in conjunction with chromatographic separation (GC-MS or LC-MS). nih.govmdpi.com
Mass Fragmentation Patterns (CID-MS/MS) for Structural Elucidation
The fragmentation of a molecule in a mass spectrometer provides a fingerprint that is invaluable for determining its structure. wikipedia.org In electron ionization (EI) mass spectrometry, the molecular ion of decahydronaphthalene (B1670005) (a fully saturated analogue of octahydronaphthalene) is observed at a mass-to-charge ratio (m/z) of 138. nist.govnist.gov The fragmentation patterns of cis- and trans-decalin isomers show subtle differences that can aid in their differentiation. nist.govnist.gov
For more detailed structural analysis, tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) are employed. wikipedia.orgncsu.edu In a CID experiment, a specific precursor ion is selected, fragmented through collisions with an inert gas, and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure. For instance, in the analysis of alkyl-decahydronaphthalenes, a characteristic fragment ion at m/z 137, corresponding to the decalin cation after the loss of the alkyl group, is a key identifier. rsc.org The absence of significant ions between the molecular ion and the m/z 137 fragment suggests a single, long-chain alkyl substituent. rsc.org
When analyzing functionalized derivatives, such as hydroxylated compounds, fragmentation patterns are highly informative. For example, LC/ESI-MS/MS analysis can distinguish between aliphatic and phenolic hydroxylations, as aliphatic alcohols readily lose a water molecule ([M+H-18]⁺), a process less favored by phenols. nih.gov
Identification of Isomers and Alkyl Decalin Derivatives
Mass spectrometry, particularly when coupled with high-resolution chromatography, is essential for identifying isomers and alkylated derivatives of decalin and octahydronaphthalene in complex geological or fuel samples. rsc.orgnih.gov GC×GC/TOFMS has been instrumental in discovering and structurally identifying entire series of 1-alkyl- and 2-alkyl-decahydronaphthalenes in crude oil. rsc.orgpsu.edu The identification is confirmed by comparing the mass spectra and chromatographic retention times with those of synthesized standards. rsc.org
The mass spectra of these alkyl decalin series are characterized by a base peak at m/z 137, which points to a decalin core structure. rsc.org The molecular ion peak indicates the total carbon number, allowing for the determination of the alkyl chain length. This systematic profiling helps geochemists use these compounds as potential biomarkers to understand petroleum's origin and history. rsc.orgpsu.edu
Table 2: Key Mass Fragments for Identifying Alkyl Decahydronaphthalenes
| Compound Class | Key Characteristic Ion (m/z) | Interpretation |
| Alkyl Decahydronaphthalenes | 137 | Loss of the entire alkyl substituent, forming a stable decalin cation. |
| Decahydronaphthalene (Decalin) | 138 | Molecular Ion (M⁺) |
| Decahydronaphthalene (Decalin) | 96, 81, 67 | Common fragment ions from ring cleavage. |
This table summarizes key mass spectral features observed in the electron ionization of decalin and its alkylated derivatives. rsc.orgnist.govnist.gov
Quantitative Analysis of Functionalized Octahydronaphthalene Compounds
The quantification of specific compounds within a complex mixture is a critical analytical task. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of functionalized compounds. mdpi.com This technique is particularly valuable for measuring low concentrations of hydroxylated metabolites of hydrocarbons. nih.govnih.gov
Quantitative analysis is often performed in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. mdpi.comnih.gov In this approach, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the target analyte. This high specificity minimizes interferences from the sample matrix, leading to accurate and precise quantification. mdpi.com
For example, a validated LC-MS/MS method can be developed to measure hydroxylated polycyclic aromatic hydrocarbons (PAHs) in biological samples. nih.gov Such methods often involve a sample preparation step like solid-phase extraction (SPE) to clean up the sample, followed by LC-MS/MS analysis using a stable isotope-labeled internal standard to ensure accuracy. nih.gov For neutral compounds with poor ionization efficiency, chemical derivatization can be employed to enhance MS sensitivity and achieve lower limits of quantification. semanticscholar.orgd-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and conformational analysis of octahydronaphthalene isomers. researchgate.net By providing information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), NMR allows for the unambiguous differentiation between cis and trans isomers and provides deep insights into their three-dimensional structures. nih.govrsc.org
The distinct conformational properties of cis- and trans-decalin lead to significant differences in their NMR spectra. osti.gov
trans-Decalin: This isomer exists in a rigid, chair-chair conformation and cannot undergo ring flipping. dalalinstitute.commasterorganicchemistry.com This conformational rigidity results in chemically distinct axial and equatorial protons, leading to a more complex ¹H NMR spectrum with broader, overlapping signals. osti.gov The ¹³C NMR spectrum of trans-decalin shows five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
cis-Decalin: In contrast, cis-decalin is conformationally mobile and undergoes rapid ring inversion at room temperature. dalalinstitute.comacs.org This rapid interconversion averages the chemical environments of the axial and equatorial protons, resulting in a simpler ¹H NMR spectrum with a single, sharp resonance at room temperature. osti.gov However, at very low temperatures, this ring flip can be slowed down, allowing for the observation of the individual conformers. acs.org The ¹³C NMR spectrum of cis-decalin also reflects this dynamic process, showing a reduced number of signals due to the time-averaged symmetry.
The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local geometry and stereochemistry. For instance, the chemical shifts of the bridgehead protons and carbons are notably different between the cis and trans isomers. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been successfully employed to calculate and predict NMR chemical shifts and spin-spin coupling constants for decalin isomers, showing good agreement with experimental data. nih.gov
Interactive Data Table: Representative NMR Data for Decalin Isomers
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity |
| trans-Decalin | ¹H (axial bridgehead) | ~0.87 | Multiplet |
| trans-Decalin | ¹H (other) | 1.0-1.8 | Multiplet |
| trans-Decalin | ¹³C | 27.2, 34.8, 44.1 | |
| cis-Decalin | ¹H (pseudo-equatorial bridgehead) | ~1.58 | Multiplet |
| cis-Decalin | ¹H (other) | 1.2-1.7 | Multiplet |
| cis-Decalin | ¹³C | 25.1, 27.8, 30.6, 37.5 |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.
NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) data, are powerful tools for detailed conformational analysis and stereochemical assignment in decalin derivatives. researchgate.netresearchgate.net
Coupling Constants (J-values): The magnitude of the spin-spin coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J(H,H) coupling constants, it is possible to determine the relative orientation of protons and thus deduce the conformation of the rings. For example, large coupling constants are typically observed between axial-axial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions.
Nuclear Overhauser Effect (NOE): NOE is a phenomenon where the magnetization of one nucleus is affected by the saturation of another nucleus that is close in space (typically within 5 Å). wordpress.com In NOE spectroscopy (NOESY), cross-peaks are observed between protons that are spatially proximate, regardless of whether they are directly bonded. This information is invaluable for establishing the relative stereochemistry of substituents on the decalin ring system. For instance, an NOE between a substituent and a bridgehead proton can confirm their cis or trans relationship.
Through the combined use of ¹H and ¹³C NMR, along with advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY, a complete and unambiguous assignment of the structure and stereochemistry of complex octahydronaphthalene derivatives can be achieved. nd.edu These methods have been instrumental in the structural elucidation of numerous natural products containing the decalin motif. researchgate.net
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR spectroscopy is excellent for determining the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.netthieme-connect.de This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.
For chiral molecules that crystallize in non-centrosymmetric space groups, the absolute configuration can be determined through the anomalous dispersion of X-rays. ed.ac.uk This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a value calculated during the crystallographic refinement that indicates the absolute structure of the crystal. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted structure is the correct one. ed.ac.uk
In the context of octahydronaphthalene derivatives, X-ray crystallography has been used to unambiguously determine the absolute configuration of complex natural products and synthetic intermediates. researchgate.net For molecules that are difficult to crystallize on their own, co-crystallization with a chiral host molecule can sometimes facilitate the formation of high-quality crystals suitable for X-ray analysis, thereby enabling the determination of their absolute stereochemistry. nih.gov
Computational and Theoretical Investigations of Octahydronaphthalene
Quantum Mechanical Studies of Octahydronaphthalene Structures and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent stability of octahydronaphthalene isomers and their various conformations. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecule.
Density Functional Theory (DFT) is a widely used computational method to study the thermodynamics and kinetics of chemical reactions. DFT calculations have been instrumental in understanding the reaction mechanisms involving octahydronaphthalene, particularly in processes like hydrocracking and hydrogenation.
In the context of diesel fuel hydrocracking, DFT calculations have been employed to study the key reaction steps of typical diesel molecules, including octahydronaphthalene, on catalyst surfaces. hacettepe.edu.tr These studies investigate the adsorption of octahydronaphthalene onto catalyst models, such as zeolites (e.g., FAU-type), and the subsequent elementary reactions. The adsorption energy of octahydronaphthalene on a zeolite catalyst can be influenced by the molecule's Highest Occupied Molecular Orbital (HOMO) eigenvalues, which relate to its ability to donate electrons to the catalyst's active site. hacettepe.edu.tr By calculating the energies of reactants, transition states, and products, DFT can elucidate the most favorable reaction pathways for the conversion of octahydronaphthalene into other hydrocarbons.
For example, in the hydrogenation of naphthalene (B1677914), 1,2,3,4,5,6,7,8-octahydronaphthalene is a key intermediate. researchgate.netnih.govacs.org DFT calculations can model the stepwise addition of hydrogen atoms, identifying the most likely intermediates and the energy barriers between them. This helps in understanding the selectivity towards the final products, cis- and trans-decalin. researchgate.netnih.govacs.org
Table 1: Illustrative Data from DFT Calculations on Related Hydrocarbon Reactions
| Reaction Step | Calculated Parameter | Illustrative Value |
| Alkane Cracking | Activation Energy | 170–200 kJ mol⁻¹ hacettepe.edu.tr |
| Alkane Cracking | Reaction Energy | > 60 kJ mol⁻¹ (endothermic) hacettepe.edu.tr |
| Adsorption on Zeolite | Adsorption Energy | Influenced by HOMO eigenvalues hacettepe.edu.tr |
Note: This table provides example values from DFT studies on hydrocarbon reactions relevant to understanding octahydronaphthalene chemistry. Specific values for this compound would require dedicated calculations.
Ab initio methods are quantum mechanical calculations that are based on first principles, without the use of experimental data for parameterization. These methods are crucial for mapping the potential energy surface (PES) of a molecule, which describes the energy of the molecule as a function of its geometry.
For a molecule like this compound, which consists of two fused six-membered rings, a complex landscape of different conformations (spatial arrangements of atoms) exists. The most stable conformations correspond to energy minima on the PES. The fused ring system of octahydronaphthalene can exist as different stereoisomers, primarily cis- and trans-fused forms, each with its own set of conformers.
Ab initio calculations can determine the relative energies of these conformers, such as chair, boat, and twist-boat forms for the six-membered rings. By identifying the transition states that connect these minima, the energy barriers for conformational changes, such as ring inversion, can be calculated. researchgate.net For instance, in the related cis-octahydropentalene, a fused five-membered ring system, computational studies have shown that the cis isomer is significantly more stable than the trans isomer. biomedres.us Similar principles apply to octahydronaphthalene, where the relative stability of cis and trans isomers and their respective conformers can be determined.
Calculated total energies for octalin show its place as an intermediate in the hydrogenation of naphthalene to decalin, with decalin being the most thermodynamically stable product. hacettepe.edu.tr
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of octahydronaphthalene in various environments.
MD simulations can be used to explore the conformational landscape of octahydronaphthalene by simulating its motion at different temperatures. researchgate.net These simulations can reveal the pathways of conformational interconversions, such as the transition from a chair to a twist-boat conformation, and the timescales on which these events occur. For related molecules like cyclohexane (B81311), MD simulations have demonstrated the correlation between simulation temperature and the rate of ring inversions. researchgate.net
Modeling of Reaction Pathways and Transition States in Octahydronaphthalene Chemistry
Understanding the detailed mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction pathway. Computational modeling is an essential tool for locating and characterizing these fleeting structures.
For reactions involving octahydronaphthalene, such as its formation during naphthalene hydrogenation or its subsequent conversion to decalin, computational methods can be used to model the entire reaction pathway. researchgate.netnih.govacs.org This involves identifying the structures of the reactants, intermediates, transition states, and products.
Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often employed to find the minimum energy path between reactants and products and to locate the transition state. Once the transition state is found, its structure provides valuable information about the geometry of the reacting molecules at the point of highest energy. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
In the context of naphthalene hydrogenation, the reaction pathway involves the formation of octalin as an intermediate. hacettepe.edu.trresearchgate.netnih.govacs.org Modeling this process would involve calculating the transition states for the addition of hydrogen to tetralin to form octalin, and then the subsequent hydrogenation of octalin to yield cis- and trans-decalin. The relative energies of the transition states for the formation of the different decalin isomers would explain the observed cis/trans selectivity of the reaction. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure and conformation of a compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹³C and ¹H NMR chemical shifts of a molecule. nih.govnih.gov By calculating the NMR spectra for different possible isomers and conformers of octahydronaphthalene, a theoretical spectrum can be generated. This predicted spectrum can then be compared with the experimentally measured spectrum to identify the specific isomer and its dominant conformation in solution.
The accuracy of these predictions can be high, often with a mean absolute error of less than 2 ppm for ¹³C and 0.2 ppm for ¹H NMR chemical shifts. nih.gov This level of accuracy is often sufficient to distinguish between different isomers.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Octahydronaphthalene Isomer
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 30.5 |
| C2 | 28.2 |
| C3 | 28.2 |
| C4 | 30.5 |
| C4a | 135.1 |
| C5 | 25.9 |
| C6 | 26.3 |
| C7 | 26.3 |
| C8 | 25.9 |
| C8a | 135.1 |
Note: This table presents hypothetical predicted ¹³C NMR chemical shifts for an isomer of octahydronaphthalene to illustrate the type of data that can be generated from computational studies. Actual values would depend on the specific isomer and the computational method used.
Role of Octahydronaphthalene in Specific Research Contexts
Octahydronaphthalene as a Model Compound in Hydrocarbon Chemistry and Fuel Research
1,2,3,4,5,6,7,8-Octahydronaphthalene, often referred to as octalin, serves as a crucial model compound in the study of hydrocarbon chemistry, particularly in the context of transportation fuels. As a bicyclic naphthenic hydrocarbon, its structure is representative of a significant class of molecules found in conventional and alternative fuels, including jet fuels.
The saturated bicyclic structure of octahydronaphthalene and its derivatives, like decalin, makes it an important component for surrogate fuels. These are simplified mixtures of a few well-characterized compounds designed to emulate the complex chemical and physical properties of real fuels, such as jet fuel. The study of the combustion of individual components like octahydronaphthalene allows researchers to build detailed kinetic models that can predict combustion behavior, including ignition delay, flame speed, and pollutant formation. Understanding the decomposition and oxidation pathways of such bicyclic alkanes under high-temperature and high-pressure conditions is essential for developing next-generation engines and formulating cleaner-burning, more efficient fuels.
Petroleum and the fuels derived from it are exceedingly complex mixtures containing thousands of different hydrocarbon compounds. These are broadly classified into paraffins, olefins, naphthenes, and aromatics. Octahydronaphthalene and its isomers are representative of the bicyclic naphthene (cycloalkane) class. Researchers use such model compounds to investigate the behavior of different hydrocarbon families during refining processes, such as catalytic cracking and hydrotreating. By studying the reactions of octahydronaphthalene, chemists can gain insight into the transformation of naphthenic structures in crude oil, which is vital for optimizing the production of high-value products like gasoline and jet fuel and for understanding the formation of undesirable byproducts.
Octahydronaphthalene Derivatives in Natural Product Synthesis and Drug Discovery
The decalin (decahydronaphthalene) framework, the fully saturated version of octahydronaphthalene, is a prevalent structural motif in a vast array of natural products with significant biological activity. rsc.org Its rigid, three-dimensional structure provides a versatile scaffold for the stereocontrolled installation of various functional groups, making it a valuable target in synthetic organic chemistry and medicinal chemistry. researchgate.net
The decalin scaffold is a common feature in numerous natural products derived from isoprenoids (sesquiterpenoids and diterpenoids) and polyketides. rsc.orgrsc.org The synthesis of these complex molecules often hinges on the successful construction of this core structure.
Sesquiterpenoids and Diterpenoids : Many of these terpenoid compounds, which exhibit a wide range of biological activities, possess a decalin core. rsc.orgnih.gov Synthetic strategies are often developed to efficiently assemble this bicyclic system as a key intermediate. nih.govacs.org For instance, studies on the synthesis of termiticidal norsesquiterpenoids and kalihinane diterpenoids focus on the stereoselective creation of the decalin framework. acs.orgnih.gov
Polyketides : A significant number of polyketides, a class of secondary metabolites that includes many antibiotics and other drugs, feature a decalin ring system. rsc.orgwikipedia.org In nature, these are often formed via an intramolecular Diels-Alder (IMDA) reaction catalyzed by polyketide synthase (PKS) enzymes. rsc.org Synthetic chemists often mimic this strategy to build the decalin core in the laboratory. rsc.org
The table below summarizes natural product classes that frequently incorporate the decalin scaffold.
| Natural Product Class | Biosynthetic Origin | Key Synthetic Challenge | Example Research Areas |
| Sesquiterpenoids | Isoprenoids | Stereocontrolled decalin formation | Synthesis of chamaecynone (B160272) analogues. nih.gov |
| Diterpenoids | Isoprenoids | Construction of functionalized decalin cores | Synthesis of kalihinane and clerodane diterpenoids. researchgate.netacs.org |
| Polyketides | Acetate | Biomimetic Intramolecular Diels-Alder reactions | Synthesis of antibiotics like lovastatin (B1675250) and anthracimycin. rsc.orgnih.gov |
The strategic importance of the decalin framework is highlighted in the total synthesis of several complex antibiotics. The precise control of stereochemistry during the synthesis of the decalin core is paramount to achieving the final natural product.
Branimycin : The total synthesis of this macrolactone antibiotic involves the connection of a cis-dehydrodecalone core to a polyketide side chain. nih.gov A key challenge in its synthesis was the development of a reliable method to construct this decalin-related core with the correct stereochemistry. nih.govnih.gov
Streptosetin A : This natural product belongs to the 3-decalinoyltetramic acid family. researchgate.net A significant feature of its decalin part is a β-hydroxyketone subunit, which makes a typical intramolecular cycloaddition approach challenging. researchgate.net Research has explored alternative strategies, such as an intramolecular aldol (B89426) addition, to fashion the required decalin system. researchgate.net
Anthracimycin : The first total synthesis of this potent antibiotic was a major achievement that featured an intramolecular Diels-Alder reaction to create the essential trans-decalin moiety. nih.gov Alternative synthetic routes have also utilized intermolecular Diels-Alder strategies to form the key trans-decalin framework, which is later elaborated to the final complex structure. rsc.orgnih.gov
The table below details the role of the decalin core in the synthesis of these specific natural products.
| Natural Product | Class | Key Synthetic Feature | Reaction Type for Decalin Formation |
| Branimycin | Macrolide Antibiotic | Construction of a cis-dehydrodecalone core. nih.gov | Various, including organometallic desymmetrization. nih.gov |
| Streptosetin A | 3-Decalinoyltetramic Acid | Formation of a decalin with a β-hydroxyketone subunit. researchgate.net | Intramolecular Aldol Addition. researchgate.net |
| Anthracimycin | Macrolide Antibiotic | Forging the trans-decalin moiety. nih.gov | Intramolecular Diels-Alder Reaction. nih.govnih.gov |
In drug discovery, the decalin scaffold is used as a rigid, three-dimensional framework to design potent and selective ligands for protein targets. A notable example is the development of inhibitors for FK506-binding protein 51 (FKBP51), a protein implicated in depression, obesity, and certain cancers. nih.govacs.org
Researchers have employed a structure-based rigidification strategy to design novel bicyclic scaffolds for FKBP51 ligands, identifying the decalin scaffold as an optimal moiety. nih.govacs.orgacs.org By replacing a more flexible cyclohexyl group in earlier inhibitors with a rigid decalin structure, new compounds were synthesized that retain high potency for FKBP51 and show excellent selectivity over the closely related homolog FKBP52. nih.govacs.org X-ray co-crystal structures have shown how the decalin framework locks the ligand into a specific conformation that is ideal for selective binding to FKBP51. nih.gov This work demonstrates how the rigid decalin scaffold provides new, well-defined exit vectors for further chemical modification to enhance binding affinity and other drug-like properties. acs.org
Octahydronaphthalene Systems in Materials Science (e.g., Liquid Crystals)
While this compound is utilized as a structural analog in materials science, its specific application in the field of liquid crystals is not extensively documented in current research literature. However, the principles of liquid crystal design often involve the incorporation of rigid and flexible molecular components to induce mesophase behavior.
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. For a compound to exhibit liquid crystalline properties, it typically requires a degree of molecular anisotropy, such as a rigid core and flexible terminal chains. The octahydronaphthalene structure, with its fused ring system, provides a semi-rigid bicyclic core. This core structure could potentially be functionalized with flexible alkyl chains to create molecules with the necessary shape anisotropy to form liquid crystal phases.
In the synthesis of new liquid crystalline materials, heterocyclic compounds like benzothiazoles are often used as core units. researchgate.net The design of these molecules involves attaching different substituents to a central skeleton to generate new derivatives with desired properties. researchgate.net The study of crystallization kinetics is also crucial for understanding the behavior of liquid crystalline mixtures, as seen in studies of equimolar mixtures of liquid crystalline compounds where phase sequences are determined using techniques like differential scanning calorimetry and polarizing optical microscopy. mdpi.com The dynamics of defects, known as disclinations, within the liquid crystal structure are also a key area of research, with models being developed to understand their motion and interaction. aps.orgyoutube.comyoutube.com
The introduction of colloidal particles into liquid crystals can induce topologically complex three-dimensional director fields and defects, leading to new physical behaviors based on the interplay of molecular order and colloid topology. arxiv.org Although direct examples are not available, the octahydronaphthalene scaffold could theoretically serve as a foundational structure in the broader exploration of new materials, including those with potential liquid crystalline applications.
Biological and Environmental Research Implications of Octahydronaphthalene
The study of this compound and its derivatives extends into various biological and environmental contexts, from its breakdown by soil bacteria to its persistence as a chemical marker in ancient petroleum deposits.
Microbial Metabolism and Biotransformation of Octahydronaphthalene (e.g., Streptomyces strains)
Microbial biotransformation is a key process where microorganisms modify organic compounds, often reducing their toxicity and persistence in the environment. The bacterial genus Streptomyces, in particular, is known for its extensive metabolic capabilities and production of a vast array of secondary metabolites. nih.gov These soil-dwelling, Gram-positive bacteria possess complex life cycles and large genomes that encode numerous biosynthetic gene clusters, making them potent agents in the biotransformation of various organic molecules. nih.gov
While direct studies on the metabolism of this compound by Streptomyces are not prevalent, the metabolic pathways for its parent compound, naphthalene (B1677914), are well-characterized. Microorganisms capable of degrading aromatic hydrocarbons typically employ oxygenase enzymes to initiate the breakdown of the ring structure. This understanding allows for inferences about the likely metabolic fate of octahydronaphthalene. Streptomyces strains are known to produce a wide range of bioactive compounds and are often explored as heterologous hosts for producing secondary metabolites due to their compatibility with large biosynthetic gene clusters. nih.gov The activation of silent or cryptic biosynthetic gene clusters in Streptomyces is a significant area of research for discovering new natural products and enhancing the production of existing ones. nih.gov
The general process of microbial transformation involves using microorganisms or their enzymes to make specific structural modifications to a chemical compound. tandfonline.com This can be used to synthesize complex molecules that are difficult to produce through traditional chemical methods.
Occurrence as Biomarkers in Petroleum Geological Samples
Geochemical biomarkers are complex organic compounds found in petroleum and sedimentary rocks that are derived from formerly living organisms. These molecular fossils provide valuable information about the organic source material, the depositional environment, thermal maturity, and the extent of biodegradation of the oil. researchgate.netcsic.es Biomarkers like hopanoids, steranes, and triaromatic steroids are particularly useful because they are relatively resistant to degradation compared to other hydrocarbons. researchgate.netnih.gov
Saturated bicyclic hydrocarbons, structurally related to octahydronaphthalene, are among the suite of biomarkers used in petroleum geochemistry. The analysis of these compounds, typically performed using gas chromatography-mass spectrometry (GC-MS), helps in oil-to-oil and oil-to-source rock correlations. researchgate.netscielo.br The distribution and relative abundance of different biomarkers can create a unique chemical "fingerprint" for a crude oil sample. researchgate.net
For instance, the ratio of certain terpanes can indicate whether the source rock was deposited in a marine or terrestrial environment. csic.es While specific mention of this compound as a key biomarker is not common, the analysis of naphthalene and its alkylated derivatives is a standard part of biomarker studies. The presence and distribution of these related aromatic compounds can indicate the type of organic matter that formed the petroleum and its maturity level. The study of biomarkers is a cornerstone of petroleum system analysis, helping to understand the generation, migration, and accumulation of oil and gas. researchgate.net
Environmental Fate and Behavior of Perfluorodecalin (B110024) (as a related compound)
Perfluorodecalin (C₁₀F₁₈) is a fluorocarbon derivative of decalin where all hydrogen atoms are replaced by fluorine. This substitution results in a compound that is chemically and biologically inert and highly stable. aaqr.org Due to its properties, including the ability to dissolve gases, it has been used in various medical and industrial applications, which may lead to its release into the environment. aaqr.org
The environmental fate of perfluorodecalin is characterized by extreme persistence. The strong carbon-fluorine bonds make it resistant to degradation by natural environmental processes. aaqr.org It is not expected to break down in the troposphere through reactions with oxidative species like hydroxyl radicals. aaqr.org Consequently, it has a very long atmospheric lifetime, potentially lasting for thousands of years. aaqr.org
Perfluorodecalin is considered a potent greenhouse gas due to its high global warming potential (GWP). aaqr.org Modeling studies of its environmental properties indicate that it has a very low solubility in water and a high tendency to vaporize from water bodies. It is hydrophobic and is expected to partition into organic matter or enter the atmosphere. aaqr.org
| Property | Predicted Value/Behavior | Environmental Implication |
| Atmospheric Lifetime | Several thousand years aaqr.org | High persistence; contributes to global warming. aaqr.org |
| Water Solubility | Exceptionally low aaqr.org | Tends to vaporize from water bodies into the atmosphere. aaqr.org |
| Vaporization | High from water bodies aaqr.org | Primarily resides in the atmosphere upon release. aaqr.org |
| Degradation | Resistant to degradation by oxidative species aaqr.org | Does not readily break down through natural chemical processes in the troposphere. aaqr.org |
| Hydrophobicity | High aaqr.org | Tends to partition into organic matter rather than water. aaqr.org |
This table summarizes the predicted environmental fate and behavior of Perfluorodecalin based on modeling studies.
Long-term studies of other perfluorinated compounds (PFCs) following accidental releases have shown that while concentrations in water can decline significantly over time, they can remain elevated in sediments for years, indicating a long-lasting environmental impact. nih.gov
Role as a Quorum Sensing Agent in Microbial Systems
Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to monitor their population density and coordinate gene expression. This process is mediated by the production and detection of small signaling molecules called autoinducers. mdpi.com When the concentration of these autoinducers reaches a certain threshold, it triggers changes in the expression of genes that control various collective behaviors, such as biofilm formation, virulence factor production, and bioluminescence. mdpi.commdpi.com
Research has identified this compound as a quorum sensing agent. In Gram-negative bacteria, a common class of autoinducers is N-acyl-homoserine lactones (AHLs). frontiersin.org These signaling molecules typically diffuse across the cell membrane and, at high concentrations, bind to cytoplasmic receptor proteins (often LuxR-type regulators), which then modulate gene expression. mdpi.com
The interference with QS pathways, known as quorum quenching, is a significant area of research for developing new anti-virulence therapies. researchgate.net By disrupting bacterial communication, these agents can inhibit the expression of virulence factors and reduce pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing antibiotic resistance. researchgate.net The identification of compounds like octahydronaphthalene that can act as signaling molecules highlights the chemical diversity of QS systems and provides potential new targets for antimicrobial strategies.
Metabolic Pathways and Cytochrome P450-Mediated Oxidation in Biological Systems
In biological systems, the metabolism of non-polar compounds like octahydronaphthalene is primarily carried out by the cytochrome P450 (CYP) family of enzymes. uv.es These enzymes are central to the metabolism of a wide range of xenobiotics (foreign chemicals), including drugs and environmental pollutants. uv.es The primary function of CYP-mediated metabolism is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body.
The metabolic pathway for octahydronaphthalene can be inferred from the well-studied metabolism of its aromatic precursor, naphthalene. The metabolism of naphthalene by human liver microsomal P450 enzymes proceeds through the formation of several key metabolites. nih.gov The major P450 isoforms involved are CYP1A2 and CYP3A4. nih.govpsu.edu
The initial step in the oxidation of the aromatic ring of naphthalene is the formation of an epoxide, which is then converted to metabolites such as trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol), 1-naphthol, and 2-naphthol. nih.govpsu.edu
Key P450 Isoforms in Naphthalene Metabolism:
| P450 Isoform | Primary Metabolite(s) Produced |
|---|---|
| CYP1A2 | trans-1,2-dihydro-1,2-naphthalenediol, 1-Naphthol nih.govpsu.edu |
| CYP3A4 | 2-Naphthol nih.govpsu.edu |
| CYP2D6 | 1,4-Naphthoquinone (from 1-naphthol) psu.eduresearchgate.net |
| CYP2A6 | Minor unidentified metabolites from dihydrodiol nih.govpsu.edu |
This table shows the primary human cytochrome P450 isoforms involved in the metabolism of naphthalene and its initial metabolites.
Given that this compound is a saturated version of one of naphthalene's rings, its metabolism by cytochrome P450 would likely involve hydroxylation of the saturated aliphatic rings to form corresponding alcohols and ketones. This oxidative process increases the compound's polarity, facilitating its eventual elimination from the biological system. Studies with recombinant murine CYP2F2 have shown it efficiently metabolizes naphthalene with high stereoselectivity. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3,4,5,6,7,8-Octahydronaphthalene in laboratory settings?
- Methodology : A dual-bed catalyst system (Ru/C and Amberlyst-15 resin) is effective for synthesizing the compound via hydrogenation/dehydration/rearrangement of [1,1-bi(cyclopentylidene)]-2-one. Optimal conditions include 393 K and 1 MPa H₂ pressure, achieving a carbon yield of 83.7%. Post-synthesis purification involves distillation to isolate the product .
Q. What safety precautions are essential when handling this compound?
- Safety Protocols :
- Use local exhaust ventilation and avoid ignition sources (sparks, open flames) due to flammability (flash point: 66.1°C) .
- Wear PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water and seek medical attention .
- Store in sealed, grounded containers away from oxidizers and high temperatures .
Q. What analytical techniques are suitable for characterizing this compound purity and structure?
- Analytical Methods :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight (138.25 g/mol) and purity .
- Nuclear Magnetic Resonance (NMR) : Resolves regioselectivity in alkene reactions (e.g., syn/anti product ratios) .
- Boiling Point Determination : Validates identity (195°C at 760 mmHg) .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for metabolic studies?
- Mechanistic Insight : The compound binds to the active site of cytochrome P450 enzymes, undergoing oxidation to form polar metabolites. This interaction is critical for toxicity assessments, as metabolites may exhibit higher reactivity or persistence in biological systems .
- Experimental Design : Use liver microsomal assays with NADPH cofactors to track metabolite formation via LC-MS .
Q. What experimental approaches resolve contradictions in the regioselectivity of alkene reactions involving this compound?
- Resolution Strategies :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor either Markovnikov (kinetic) or anti-Markovnikov (thermodynamic) products .
- Spectroscopic Analysis : Employ in situ IR or NMR to monitor carbocation intermediates during alkene addition .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity trends .
Q. How do environmental factors like temperature and pressure influence the stability and reactivity of this compound in catalytic processes?
- Temperature Effects : Elevated temperatures (e.g., >200°C) increase vaporization enthalpy (41.4 kJ/mol), risking decomposition. Lower temperatures favor selective hydrogenation .
- Pressure Effects : Higher H₂ pressures (e.g., 2–5 MPa) enhance reaction rates in catalytic hydrogenation but may promote over-reduction. Optimize via pressure-controlled batch reactors .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
